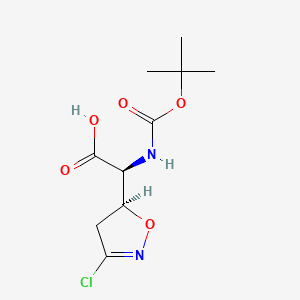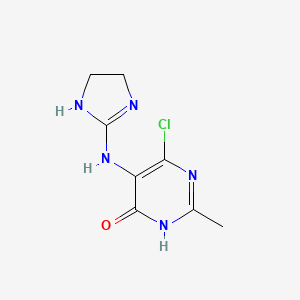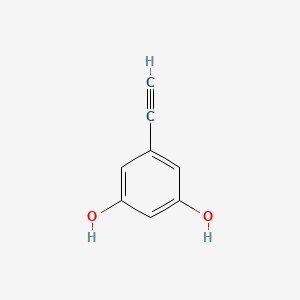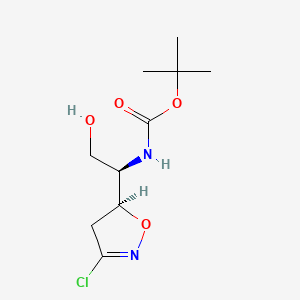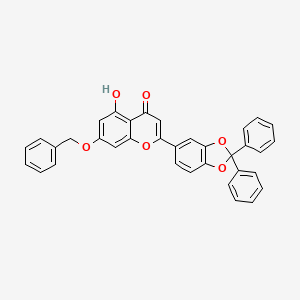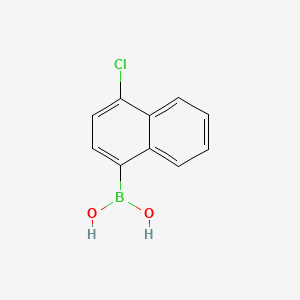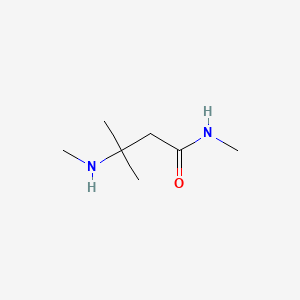
rac Guaifenesin-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Guaifenesin-d5: is a deuterium-labeled analogue of Guaifenesin, a medication commonly used to alleviate symptoms of cough and congestionIt is a stable isotope-labeled compound, which means that certain hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac Guaifenesin-d5 involves the deuteration of Guaifenesin. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped to handle stable isotopes and ensure the safety and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: rac Guaifenesin-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids.
Reduction: Reduction reactions can convert this compound to its deuterated alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include deuterated carboxylic acids, alcohols, and substituted derivatives, depending on the type of reaction and reagents used .
Wissenschaftliche Forschungsanwendungen
rac Guaifenesin-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Guaifenesin.
Industry: Applied in the development of new pharmaceuticals and as a quality control standard in the production of Guaifenesin-containing medications.
Wirkmechanismus
The mechanism of action of rac Guaifenesin-d5 is similar to that of Guaifenesin. It acts as an expectorant by increasing the hydration of the respiratory tract, which helps to thin and loosen mucus, making it easier to expel through coughing. The compound is believed to target the mucin-secreting cells in the respiratory tract, enhancing mucus clearance and improving respiratory function .
Vergleich Mit ähnlichen Verbindungen
Guaifenesin: The non-deuterated form of rac Guaifenesin-d5, commonly used as an expectorant.
rac Guaifenesin-d3: Another deuterated analogue with three deuterium atoms.
rac Guaifenesin-d7: A deuterated analogue with seven deuterium atoms.
Uniqueness: this compound is unique due to its specific deuterium labeling, which provides distinct advantages in research applications, such as improved sensitivity and resolution in NMR spectroscopy. The presence of five deuterium atoms allows for detailed studies of metabolic pathways and reaction mechanisms, making it a valuable tool in scientific research .
Eigenschaften
CAS-Nummer |
1329563-41-8 |
|---|---|
Molekularformel |
C10H14O4 |
Molekulargewicht |
203.249 |
IUPAC-Name |
1,1,2,3,3-pentadeuterio-3-(2-methoxyphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3/i6D2,7D2,8D |
InChI-Schlüssel |
HSRJKNPTNIJEKV-RORPNYJOSA-N |
SMILES |
COC1=CC=CC=C1OCC(CO)O |
Synonyme |
3-(o-Methoxyphenoxy)-1,2-propanediol-d5; Guaiacol Glyceryl-d5 Ether; Robitussin-d5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


